
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride
Vue d'ensemble
Description
Quinazoline and 4(3H)-quinazolinone derivatives are heterocyclic compounds made up of two fused six-membered simple aromatic rings—benzene and pyrimidine . They are of great interest in organic synthesis and medicinal chemistry fields as they possess a broad range of pharmacological activities .
Synthesis Analysis
The synthesis of various quinazoline compounds is largely based on the substitution patterns of the 1,3-diazine moiety of the system . For example, 2-Phenyl-quinazoline-4-carboxylic acid was synthesized from the one-pot three-component reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt obtained from the hydrolysis of isatin with ammonium acetate and benzaldehyde .
Molecular Structure Analysis
Quinazoline is a yellow-colored compound, found usually in crystalline form . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .
Chemical Reactions Analysis
A novel and efficient protocol for the direct C-4 alkylation of quinazoline-3-oxides via radical oxidative coupling between quinazoline 3-oxides and ethers in the presence of TBHP was developed .
Physical And Chemical Properties Analysis
The properties of the pyrimidine ring in quinazoline were affected by the presence of the fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .
Applications De Recherche Scientifique
Quality Control in Pharmaceutical Ingredients
3-Quinolin-4-one propanoic acids, similar to the target compound, are explored in modern medicinal chemistry for creating new antimicrobial drugs due to their molecular resemblance to fluoroquinolone antibiotics. Analytical methods like 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) are utilized for quality control of these active pharmaceutical ingredients (APIs) (Zubkov et al., 2016).
Stability Under Stress Conditions
Research on the stability of related quinazoline derivatives under various environmental stress factors, such as high temperatures and different pH levels, is crucial for pharmaceutical development. These studies often involve high-performance liquid chromatography (HPLC) and computational experiments to evaluate stability and identify degradation products (Gendugov et al., 2021).
Antimicrobial Activity
Quinazolinone derivatives show potential in antimicrobial applications. Synthesis and in vitro screening of these compounds for their antimicrobial activity help in identifying promising candidates for drug development (Hassanin & Ibrahim, 2012).
Tyrosinase Inhibition
Quinazolinone derivatives are studied for their role in inhibiting tyrosinase, an enzyme involved in melanin production. The synthesis of these compounds and their screening as tyrosinase inhibitors are significant for potential applications in skin-related treatments (Dige et al., 2019).
Antibacterial Activity
The synthesis of various quinazolinone derivatives and their testing for antibacterial activities against a range of pathogens is another key area of research. These studies help in the development of new antibacterial agents (Singh et al., 2010).
Mécanisme D'action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit antibacterial activity . They are known to interact with bacterial cell membranes, impairing their integrity .
Mode of Action
It is suggested that quinoxaline derivatives can rapidly inhibit the growth of bacteria by impairing the integrity of cell membranes . This disruption of the bacterial cell membrane can lead to leakage of cellular contents, ultimately causing cell death.
Biochemical Pathways
The disruption of bacterial cell membranes, a common mechanism of action for quinoxaline derivatives, can affect various cellular processes, including nutrient uptake, energy metabolism, and maintenance of cellular homeostasis .
Result of Action
Based on the reported antibacterial activity of quinoxaline derivatives, it can be inferred that this compound may lead to bacterial cell death by disrupting cell membrane integrity .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3.ClH/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16;/h1-4,7H,5-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADGWNPBBOBRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



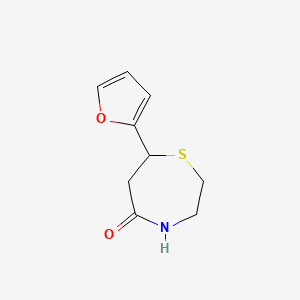
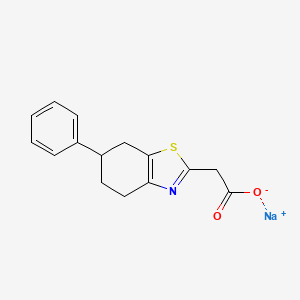

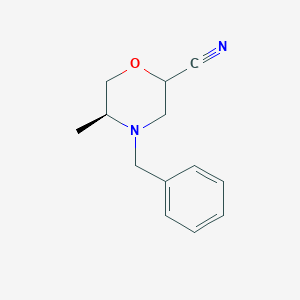

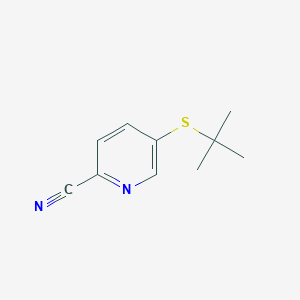
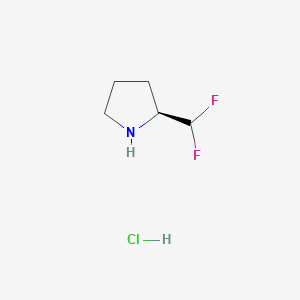
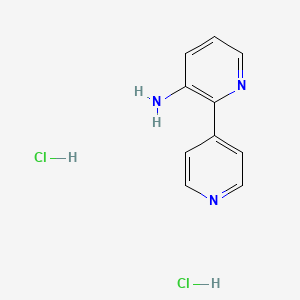


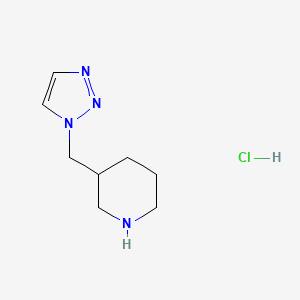

![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)
![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)